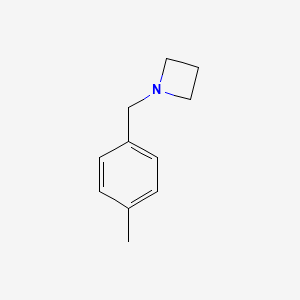
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate typically involves the condensation of 3-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino-thiazole, thio-thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its biological activity.
Comparación Con Compuestos Similares
- Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate
- Methyl 2-(3-bromophenyl)thiazole-4-carboxylate
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate
Comparison:
- Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity.
- Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate and Methyl 2-(3-bromophenyl)thiazole-4-carboxylate have similar structures but differ in their halogen substituents, affecting their chemical behavior and applications.
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate lacks a halogen substituent, resulting in different reactivity and potentially different biological activities.
Propiedades
Fórmula molecular |
C11H8FNO2S |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
methyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
Clave InChI |
RTQZTVSJDAXVPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)




![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)




![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)

